molecular formula C25H29N5O B2435124 1-(4-(6-(苯甲氨基)嘧啶-3-基)哌嗪-1-基)-4-苯基丁-1-酮 CAS No. 898434-45-2

1-(4-(6-(苯甲氨基)嘧啶-3-基)哌嗪-1-基)-4-苯基丁-1-酮

货号 B2435124
CAS 编号: 898434-45-2
分子量: 415.541
InChI 键: YTSRNNDXCAWOLR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The compound is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular weight of the compound is 353.47 . The molecular formula is C20 H27 N5 O . The compound follows Lipinski’s rule of five, which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .


Chemical Reactions Analysis

The compound is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The signals of the corresponding protons and carbon atoms were verified on the basis of their chemical shifts, multiplicities, and coupling constants .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 353.47 and a molecular formula of C20 H27 N5 O . It follows Lipinski’s rule of five .

科学研究应用

合成和生物活性

  • 葡聚糖合酶抑制剂:1-(4-(6-(苯甲氨基)嘧啶-3-基)哌嗪-1-基)-4-苯基丁-1-酮相关的化合物已被研究其作为β-1,3-葡聚糖合酶抑制剂的潜力,这在治疗念珠菌属真菌感染(如光滑念珠菌)中具有重要意义。例如,一种相关化合物,2-(3,5-二氟苯基)-4-(3-氟环戊氧基)-5-[4-(异丙磺酰)哌嗪-1-基]-嘧啶-3(2H)-酮,已在光滑念珠菌感染小鼠模型中显示出疗效 (Ting 等,2011)
  • 抗疟疾药:1-(4-(6-(苯甲氨基)嘧啶-3-基)哌嗪-1-基)-4-苯基丁-1-酮的某些衍生物已被研究其抗疟疾活性。这些衍生物的结构分析有助于理解它们对疟疾的生物活性 (Cunico 等,2009)

结构分析和晶体学

  • 分子结构见解:相关化合物的分子结构和晶体学已得到研究。这些研究提供了对几何结构和分子间相互作用的见解,这对理解这些化合物的生物活性至关重要 (Aydın 等,2012)

在癌症研究中的应用

  • 抗骨癌活性:一些衍生物已被评估其潜在的抗骨癌活性。这包括涉及分子对接和对人骨癌细胞系的评估的研究,表明在肿瘤学中具有潜在的治疗应用 (Lv 等,2019)

抗炎研究

  • 哌嗪基噻吩基嘧啶衍生物:衍生物已被合成并评估其抗炎活性。此类研究对于涉及炎症的疾病的药物发现至关重要 (Refaat 等,2007)

抗菌和酶抑制

  • 细菌生物膜和 MurB 抑制剂:含有哌嗪连接基的新型衍生物已显示出对细菌菌株和 MurB 酶的显着抑制活性,表明在治疗细菌感染中具有潜在应用 (Mekky 和 Sanad,2020)

抗癌剂

  • 对癌细胞系的评估:合成了一系列衍生物并评估了它们对各种人癌细胞系的细胞毒性,突出了它们作为抗癌剂的潜力 (Murty 等,2011)

作用机制

The compound is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

属性

IUPAC Name

1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O/c31-25(13-7-12-21-8-3-1-4-9-21)30-18-16-29(17-19-30)24-15-14-23(27-28-24)26-20-22-10-5-2-6-11-22/h1-6,8-11,14-15H,7,12-13,16-20H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSRNNDXCAWOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。